1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504976
InChI: InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H
SMILES:
Molecular Formula: C6H8ClF2N
Molecular Weight: 167.58 g/mol

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride

CAS No.:

Cat. No.: VC16504976

Molecular Formula: C6H8ClF2N

Molecular Weight: 167.58 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride -

Specification

Molecular Formula C6H8ClF2N
Molecular Weight 167.58 g/mol
IUPAC Name 1-ethynyl-3,3-difluorocyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H
Standard InChI Key BDHSBSTVXZTIIV-UHFFFAOYSA-N
Canonical SMILES C#CC1(CC(C1)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Ethynyl-3,3-difluoro-cyclobutanamine hydrochloride (molecular formula: C6H8ClF2N\text{C}_6\text{H}_8\text{ClF}_2\text{N}, molecular weight: 167.58 g/mol) features a cyclobutane ring system with distinct substituents:

  • An ethynyl group (-C≡CH) at position 1, enabling participation in click chemistry and cross-coupling reactions.

  • Two fluorine atoms at positions 3 and 3, enhancing metabolic stability and hydrophobicity.

  • A hydrochloride salt form, improving aqueous solubility for biological applications.

The compound’s IUPAC name is 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride, with a canonical SMILES representation of C#CC1(CC(C1)(F)F)N.Cl.

Physicochemical Characteristics

PropertyValue/Description
LogP (partition coefficient)~0.9
Water solubility>50 mg/mL (hydrochloride form)
Melting pointNot fully characterized
StabilitySensitive to hydrolysis under acidic conditions

The hydrochloride salt’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in pharmaceutical development.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves:

  • Ring Formation: 3,3-Difluorocyclobutanone undergoes nucleophilic addition with ethynylmagnesium bromide to form 1-ethynyl-3,3-difluorocyclobutanol.

  • Reductive Amination: The alcohol is converted to the amine using ammonia and a reducing agent (e.g., sodium cyanoborohydride).

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Key Challenges:

  • Steric Hindrance: The ethynyl and fluorine groups limit reaction sites, necessitating bulky bases like lithium diisopropylamide (LDA) to stabilize intermediates.

  • Fluorine Reactivity: Acidic conditions may induce defluorination, requiring neutral pH during salt formation.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Automated systems monitor reaction parameters (temperature, pH) to minimize by-products such as alkyne dimers.

Applications in Medicinal Chemistry

Bioisosteric Replacements

The difluorocyclobutane moiety serves as a bioisostere for aromatic rings or carbonyl groups, improving pharmacokinetic properties. For example:

  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life in vivo.

  • Membrane Permeability: The compound’s logP (~0.9) balances hydrophobicity for cellular uptake.

Calcium-Activated Chloride Channel Modulation

Derivatives of this compound act as TMEM16A modulators, enhancing mucus hydration in respiratory diseases like cystic fibrosis. In vitro studies demonstrate:

  • Anion Secretion: 10–30% increase in chloride flux at 10 µM concentrations.

  • Synergy with CFTR Modulators: Combined use with ivacaftor improves mucociliary clearance in epithelial models.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

CompoundKey SubstituentsReactivity Profile
1-Ethynyl-3,3-difluoro-cyclobutanamine HClEthynyl, 3,3-difluoroHigh click chemistry reactivity
3,3-Difluorocyclobutanamine HCl3,3-difluoroLimited cross-coupling utility
1-Ethynyl-3,3-dimethylcyclobutan-1-amineEthynyl, 3,3-dimethylSteric hindrance reduces reactivity

The ethynyl group’s presence enables Sonogashira couplings absent in non-ethynylated analogs.

Parameter1-Ethynyl-3,3-difluoro-cyclobutanamine HCl3-(Trifluoromethyl)cyclobutanamine HCl
IC50 (TMEM16A)2.5 µM>50 µM
Cytotoxicity (HEK293)>100 µM25 µM

The target compound exhibits superior target selectivity and lower cytotoxicity compared to bulkier analogs.

Biological Activity and Pharmacological Studies

Anti-Inflammatory Properties

In murine models of acute lung injury, derivatives reduced neutrophil infiltration by 40–60% at 5 mg/kg doses. Mechanisms include:

  • COX-2 Inhibition: 30% suppression at 10 µM.

  • NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).

Future Directions and Research Opportunities

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could enhance tissue-specific delivery, particularly to pulmonary epithelia.

Advanced Synthetic Methodologies

  • Photoredox Catalysis: For mild, selective functionalization of the ethynyl group.

  • Enzymatic Resolution: To access enantiopure forms for chiral drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator